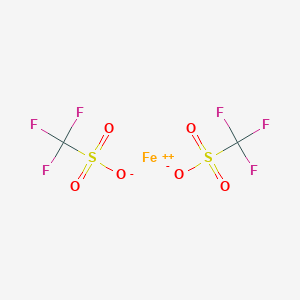
Iron(II) Trifluoromethanesulfonate
Cat. No. B1252563
Key on ui cas rn:
59163-91-6
M. Wt: 205.92 g/mol
InChI Key: QZLVALRWETVYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07125832B2
Procedure details


The ligand (0.833 g, 2.5 mmol) and triethylamine (0.505 g, 5 mmol) are dissolved in acetonitrile (5 ml). To this is added a solution of hexakis(acetonitrile) iron (II) trifluoromethanesulfonate (1.5 g, 2.5 mmol) in acetonitrile (5 ml) to yield a dark red solution. Sodium thiocyanate (0.406 g, 5 mmol) is then added and the reaction stirred for a further hour. The solvent is then removed under reduced pressure and the resulting solid is recrystallized from methanol to produce red microcrystals. Yield: 0.65 g (50%). Anal. Calc. for Fe1C23H29N7S2: C, 52.76; H, 5.59 and N, 18.74. Found: C 52.96; H, 5.53; N, 18.55. A mass spectrum displays the expected molecular ion peak [for Fe1C22H29N6S1]+ at m/z=465. The 1H NMR (300 MHz, CD3CN) δ=1.70(AB,2H), 2.0 (AB,2H), 2.24 (s,3H), 2.39 (m,2H), 2.70 (m,4H),3.68 (m,4H), 3.95 (m,4H), 4.2 (AB,2H), 7.09 (d,2H), 7.19 (d,2H), 7.52 (t,1H), 7.61 (d,1H). The IR spectrum (KBr) of the spectrum shows peaks at 1608 cm−1(pyridine) and strong peaks at 2099 and 2037 cm−1(SCN−)
[Compound]
Name
ligand
Quantity
0.833 g
Type
reactant
Reaction Step One



Name
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step Two




[Compound]
Name
1(pyridine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.FC(F)(F)S([O-])(=O)=O.[S-]C#N.[Na+].[K+].[Br-]>C(#N)C>[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11] |f:1.2.3.4.5.6.7.8.9,10.11,12.13,15.16.17|
|
Inputs


Step One
[Compound]
|
Name
|
ligand
|
|
Quantity
|
0.833 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.505 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Fe+2].C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.FC(S(=O)(=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0.406 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Five
[Compound]
|
Name
|
1(pyridine)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for a further hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a dark red solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid is recrystallized from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce red microcrystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Fe+2].FC(S(=O)(=O)[O-])(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
